Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-
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Overview
Description
Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-: is a chemical compound known for its unique structural properties and reactivity It contains a benzenamine core with two trifluoromethylsulfonyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- typically involves the reaction of benzenamine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamine derivatives, while oxidation reactions can produce sulfonylated products .
Scientific Research Applications
Chemistry: In organic synthesis, Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is used as a reagent for introducing trifluoromethylsulfonyl groups into organic molecules. This modification can enhance the chemical and physical properties of the target compounds .
Biology and Medicine: Its unique structural features can be exploited to design molecules with improved bioactivity and stability .
Industry: In the materials science industry, Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is used in the synthesis of advanced materials with enhanced properties such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism by which Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- exerts its effects involves the interaction of its trifluoromethylsulfonyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound shares similar structural features but differs in its reactivity and applications.
Benzenamine, 3,5-bis(trifluoromethyl)-: Another related compound with trifluoromethyl groups attached to the benzene ring instead of the nitrogen atom.
Uniqueness: Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- is unique due to the presence of two trifluoromethylsulfonyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
[N-(trifluoromethylsulfonyloxy)anilino] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO6S2/c9-7(10,11)22(16,17)20-15(6-4-2-1-3-5-6)21-23(18,19)8(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPSVOVGJVAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO6S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449027 |
Source
|
Record name | Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102745-33-5 |
Source
|
Record name | Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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